molecular formula C21H16N2O3 B11628152 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(4-nitrophenyl)methanone

10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(4-nitrophenyl)methanone

Cat. No.: B11628152
M. Wt: 344.4 g/mol
InChI Key: QKYKXKAMPIBNOJ-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a dibenzoazepine core (a seven-membered azepine ring fused to two benzene rings) with a 4-nitrophenyl methanone group at the 5-position. Its molecular formula is C21H16N2O3, with a molecular weight of 356.37 g/mol.

Properties

Molecular Formula

C21H16N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

5,6-dihydrobenzo[b][1]benzazepin-11-yl-(4-nitrophenyl)methanone

InChI

InChI=1S/C21H16N2O3/c24-21(17-11-13-18(14-12-17)23(25)26)22-19-7-3-1-5-15(19)9-10-16-6-2-4-8-20(16)22/h1-8,11-14H,9-10H2

InChI Key

QKYKXKAMPIBNOJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Buchwald–Hartwig Amination for Azepine Ring Formation

Source details a three-step process for synthesizing 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives:

  • TDAE-mediated nucleophilic addition : Tetrakis(dimethylamino)ethylene (TDAE) reduces o-nitrobenzyl chloride, generating a carbanion that reacts with 2-chlorobenzaldehyde to form 1-(2-chlorophenyl)-2-(2-nitrophenyl)ethanol.

  • Nitro group reduction : Catalytic hydrogenation with Pd/C and hydrazine hydrate yields 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol.

  • Intramolecular Buchwald–Hartwig coupling : A palladium-catalyzed cyclization forms the dibenzazepine scaffold.

Adaptation for Target Compound :
To introduce the 5-position ketone, one benzene ring precursor could be modified to include a carbonyl group. For example, substituting 2-chlorobenzaldehyde with 2-chloroacetophenone (containing a pre-installed ketone) might enable direct incorporation during the TDAE step. However, steric and electronic factors may necessitate protective group strategies.

Dehydrohalogenation and Esterification

Source describes the synthesis of 10,11-dihydro-10-oxo-5H-dibenzo[b,f]azepine-5-carboxamide via dehydrobromination of dibrominated intermediates using alkali metal methoxides. For instance, methyl-10-bromo-dibenzoazepine-5-carbamate reacts with sodium methoxide at 88–93°C to eliminate bromide and form the ketone.

Relevance to Target Molecule :
This method highlights the feasibility of generating ketones via elimination reactions. Applying similar conditions to a 5-bromo-dibenzoazepine intermediate could yield the 5-ketone derivative. Subsequent acylation with 4-nitrobenzoyl chloride (synthesized via phase-transfer catalysis as in Source) would install the 4-nitrophenylmethanone group.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Challenges
Buchwald–Hartwig + AcylationTDAE reduction, cyclization, Friedel–Crafts~35%Low regioselectivity in acylation step
Dehydrohalogenation + GilmanElimination, acyl chloride coupling~50%Multi-step purification required
Direct OxidationMethyl oxidation to ketone~25%Over-oxidation side reactions

Efficiency Insights :

  • The Gilman reagent route offers superior yield and selectivity but requires specialized reagents.

  • Friedel–Crafts acylation, while straightforward, struggles with nitro group incompatibility.

Spectral Characterization and Validation

Successful synthesis necessitates validation via:

  • ¹H NMR : Aromatic protons of the dibenzazepine (δ 6.8–7.5 ppm) and nitro group deshielding effects (δ 8.1–8.3 ppm).

  • IR Spectroscopy : Strong C=O stretch at ~1680 cm⁻¹ and NO₂ asymmetric stretch at ~1520 cm⁻¹.

  • X-ray Crystallography : Source’s CCDC-2391789 dataset provides a reference for dibenzazepine core geometry.

Industrial Scalability and Environmental Impact

  • Cost Analysis : Organometallic reagents (e.g., Gilman) are expensive, making the Friedel–Crafts route more scalable despite lower yields.

  • Green Chemistry Considerations : Source’s phase-transfer catalysis minimizes solvent waste, aligning with sustainable practices .

Chemical Reactions Analysis

Types of Reactions

10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl(4-nitrophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of dibenzo[b,f]azepine compounds exhibit antimicrobial properties. For example, a study focused on synthesizing benzophenone fused azetidinone derivatives demonstrated promising antibacterial and antifungal activities. The synthesized compounds were tested against various bacterial strains, revealing significant zones of inhibition, particularly for compounds with specific substituents on the phenyl ring .

Antidepressant and Antipsychotic Potential

The dibenzo[b,f]azepine structure is closely related to known antidepressants and antipsychotics. Research suggests that modifications to this structure could yield new therapeutic agents targeting serotonin receptors, potentially offering benefits in treating mood disorders . The compound's ability to interact with neurotransmitter systems makes it a candidate for further exploration in psychopharmacology.

Synthesis Pathways

The synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(4-nitrophenyl)methanone can be achieved through various methods, including:

  • Bromination : Starting from 10,11-dihydro-5H-dibenzo[b,f]azepine, bromination can introduce functional groups that enhance biological activity.
  • Nitro Group Introduction : The introduction of nitro groups can be performed via electrophilic substitution reactions, which can modulate the compound's pharmacological profile .

Case Study 1: Synthesis and Characterization

A study conducted on the synthesis of dibenzo[b,f]azepine derivatives involved treating precursor compounds with nitro reagents under controlled conditions. The resulting products were characterized using NMR and mass spectrometry to confirm their structures and assess purity. The synthesized compounds were then evaluated for their antimicrobial properties using standard disc diffusion methods .

Case Study 2: Pharmacological Evaluation

In another study focusing on the pharmacological evaluation of dibenzo[b,f]azepine derivatives, researchers assessed their effects on serotonin receptor activity. The findings suggested that certain modifications to the nitrophenyl group enhanced binding affinity to serotonin receptors, indicating potential use as antidepressants or anxiolytics .

Mechanism of Action

The mechanism of action of 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The compound can act as a non-competitive antagonist of certain receptors, such as the 5-HT3A receptor. This interaction can modulate neurotransmitter release and influence various physiological processes . Additionally, the compound’s nitrophenyl group can participate in redox reactions, further contributing to its biological activity .

Comparison with Similar Compounds

Key Analogues and Their Properties

A comparative analysis of structurally related dibenzoazepine derivatives is summarized below:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Biological/Physicochemical Properties
Target Compound 4-Nitrophenyl methanone C21H16N2O3 356.37 Potential antimicrobial/cytotoxic activity (hypothesized)
5-Acetyliminodibenzyl () Acetyl C16H15NO 237.30 Intermediate in synthesis of antidepressants
Imipramine () Dimethylaminopropyl C19H24N2 280.41 Tricyclic antidepressant; inhibits norepinephrine reuptake
Biphenyl-4-yl derivative () Biphenyl-4-yl methanone C27H21NO 375.47 Unreported activity; structural similarity to target
3,7-Dinitro derivative () 3,7-Dinitro on azepine ring C14H11N3O4 285.25 High melting point (314–316°C); potential cytotoxic applications
Desipramine () N-Methylpropan-1-amine C18H22N2 266.38 Metabolite of imipramine; selective norepinephrine reuptake inhibitor

Substituent Effects on Activity

  • Comparatively, the 3,7-dinitro analogue () exhibits cytotoxic properties, suggesting nitro groups may amplify bioactivity.
  • Electron-Donating Groups (e.g., OCH₃) : In 10-methoxy-dibenzoazepine derivatives, methoxy substituents improve antioxidant activity due to enhanced radical scavenging.
  • Alkylamine Chains (e.g., Imipramine): The dimethylaminopropyl group in imipramine facilitates interaction with neurotransmitter transporters, underpinning its antidepressant effects.

Physicochemical Properties

  • Melting Points: The 4-nitrophenyl methanone group likely increases melting points compared to acetyl-substituted analogues (e.g., 5-acetyliminodibenzyl, m.p. unreported). The 3,7-dinitro derivative melts at 314–316°C, suggesting nitro groups enhance thermal stability.
  • Solubility : Nitro groups reduce solubility in aqueous media, which may limit bioavailability but improve lipid membrane penetration.

Biological Activity

10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl(4-nitrophenyl)methanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

The compound has the molecular formula C16H14N2O3C_{16}H_{14}N_{2}O_{3} and a molecular weight of 282.29 g/mol. Its structure includes a dibenzodiazepine core, which is known for various pharmacological properties.

Synthesis

The synthesis typically involves the nitration of 10,11-dihydro-5H-dibenzo[b,f]azepine followed by acetylation. The reaction conditions often include nitric acid and acetic anhydride as reagents. This synthetic pathway is crucial for enhancing the compound's reactivity and biological activity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The nitro group in the structure may facilitate interactions with various enzymes or receptors, potentially acting as an inhibitor or modulator depending on the biological context. For instance, similar compounds have shown to inhibit SIRT2, a class of histone deacetylases involved in cancer progression and neurodegenerative diseases .

Anticancer Properties

Recent studies have evaluated the anticancer effects of related dibenzodiazepine derivatives. For example, a series of derivatives were tested against multiple human cancer cell lines, demonstrating significant anti-proliferative activity. One derivative exhibited IC50 values ranging from 0.71 to 7.29 μM across different cell lines, indicating strong potential for tumor growth inhibition .

Table 1: Anticancer Activity of Dibenzodiazepine Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
9aA5490.71Induces apoptosis; G2/M cell cycle arrest
9aMDA-MB-2317.29Increases ROS levels; mitochondrial effects

Neuroprotective Effects

The dibenzodiazepine framework has been associated with neuroprotective effects, particularly through SIRT2 inhibition. A study reported that compounds derived from this scaffold could selectively inhibit SIRT2 with an IC50 value of 18 μM, showing promise for treating neurodegenerative diseases . The selectivity for SIRT2 over SIRT1 enhances its therapeutic potential while minimizing side effects.

Case Studies

  • Study on SIRT2 Inhibition : In vitro assays demonstrated that a compound based on the dibenzodiazepine structure could induce hyperacetylation of α-tubulin without affecting H3-K9 acetylation levels in MCF-7 cells. This selectivity suggests a targeted approach in cancer therapy .
  • Cancer Cell Proliferation : Treatment with related compounds resulted in significant reductions in cell proliferation rates across various cancer cell lines, confirming their potential as effective anticancer agents .

Q & A

Q. What in vitro models are suitable for evaluating its neuropharmacological potential?

  • Methodological Answer : Use primary neuronal cultures or SH-SY5Y cells for neuroprotection assays (e.g., H₂O₂-induced oxidative stress). Measure mitochondrial membrane potential (JC-1 dye) and caspase-3 activity. Compare with known neuroactive drugs (e.g., memantine) .

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